2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Beschreibung
This compound features a phthalazin-1(2H)-one core linked via an acetamide bridge to a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group. The acetamide linker provides conformational flexibility, critical for target engagement .
Eigenschaften
Molekularformel |
C19H16N6O2 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2-(1-oxophthalazin-2-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H16N6O2/c26-18(11-25-19(27)17-4-2-1-3-15(17)9-21-25)23-16-7-5-14(6-8-16)10-24-13-20-12-22-24/h1-9,12-13H,10-11H2,(H,23,26) |
InChI-Schlüssel |
XLKMAKVMOLBGNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
- Synthetic routes for this compound may involve multistep reactions. Unfortunately, specific literature on its preparation is scarce.
- industrial production methods likely include efficient synthetic pathways to achieve high yields.
Analyse Chemischer Reaktionen
Reaktivität: Die Verbindung kann verschiedene Reaktionen eingehen
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Diese hängen von den spezifischen Reaktionsbedingungen und Ausgangsmaterialien ab.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
One of the most significant applications of this compound is its anticancer activity. Research has demonstrated that phthalazine derivatives exhibit potent antiproliferative effects against various cancer cell lines. For example, compounds derived from the phthalazine structure have shown IC50 values in the nanomolar range against breast cancer cells (MDA-MB-231) and other cancer types like ovarian and lung carcinomas .
Table 1: Anticancer Activity of Phthalazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide | MDA-MB-231 | 0.57 |
| Compound 12d | MDA-MB-231 | 0.92 |
| Erlotinib | MDA-MB-231 | 1.02 |
Other Pharmacological Activities
Beyond anticancer properties, phthalazine derivatives have been investigated for their antimicrobial and anti-inflammatory activities. Some studies suggest that these compounds can inhibit bacterial growth and possess anti-inflammatory effects, making them candidates for further exploration in treating infectious diseases and inflammatory conditions .
Case Study 1: EGFR Inhibition
A study focused on synthesizing phthalazine-based derivatives demonstrated that compound 12d exhibited significant EGFR inhibition with an IC50 value of 21.4 nM compared to Erlotinib's 80 nM. This suggests that modifications to the phthalazine core can enhance its selectivity and potency against specific targets in cancer therapy .
Case Study 2: Antiproliferative Screening
In another investigation, a series of phthalazine derivatives were screened for antiproliferative effects against multiple cancer cell lines using MTT assays. The results indicated that certain modifications led to enhanced activity against human breast adenocarcinoma cells (MCF-7), further supporting the notion that structural variations can significantly impact biological efficacy .
Wirkmechanismus
- The compound’s mechanism of action depends on its specific targets. It could:
- Inhibit enzymes (e.g., by binding to active sites).
- Interfere with cellular signaling pathways.
- Modulate gene expression.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Phthalazinone Core
- N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide (CAS 866153-80-2): This analog replaces the triazole-methylphenyl group with a chlorobenzyl moiety and introduces a phenyl substituent at the 4-position of the phthalazinone. Key Data: Molecular weight = 403.90 g/mol; IR: C=O stretch at 1678 cm⁻¹ .
- The electron-withdrawing fluorine may reduce metabolic oxidation compared to the triazole-methyl group in the target compound .
Modifications to the Acetamide Side Chain
N-(2,4-Dichlorophenyl)-2-((5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide :
Replaces the triazole-methyl group with a thio-triazole bridge. The sulfur atom increases electron density and may improve radical scavenging activity. However, thioethers are prone to oxidation, reducing in vivo stability compared to the target compound’s methylene linkage .- 2-(4-(((4-Oxomorpholino)phenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide: Incorporates a morpholino group via click chemistry, improving aqueous solubility (logP reduced by ~0.5 compared to the target compound). This modification is advantageous for intravenous formulations but may reduce blood-brain barrier penetration .
Biologische Aktivität
2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C₁₈H₁₈N₄O
- Molecular Weight: 306.37 g/mol
The structure includes a phthalazine moiety linked to a triazole ring, which is known for its biological activity against various targets.
The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly in the context of anti-infective and anti-cancer therapies. The triazole ring is known to inhibit enzymes such as cytochrome P450, which are crucial in drug metabolism and synthesis pathways.
Antiviral Activity
Recent studies highlight the compound's potential antiviral properties. For instance, it has been shown to exhibit activity against HIV by inhibiting reverse transcriptase (RT), an essential enzyme for viral replication. In vitro studies indicated an effective concentration (EC50) of 0.24 nM against wild-type HIV-1 strains with minimal cytotoxicity (CC50 > 4.8 µM) .
Anticancer Activity
The compound has also demonstrated anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. For example, it has been tested against breast cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations.
Case Studies
- Antiviral Screening : In a study involving TZM-bl cells infected with HIV-1, the compound exhibited potent antiviral activity with an EC50 value significantly lower than many existing antiretroviral agents. This suggests its potential as a lead compound for further development in HIV therapy.
- Cytotoxicity Assessment : A comprehensive cytotoxicity assay was performed using MTT assays across various concentrations. The results indicated that while the compound effectively inhibited viral replication, it maintained a favorable safety profile with low toxicity .
- Structure-Activity Relationship (SAR) : A series of analogs based on the core structure were synthesized to evaluate their biological activities systematically. Modifications on the triazole and phthalazine moieties led to variations in potency and selectivity against different cancer cell lines .
Data Tables
| Biological Activity | EC50 (nM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| HIV-1 Inhibition | 0.24 | >4.8 | >20 |
| Breast Cancer Cells | 500 | >10 | <20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
